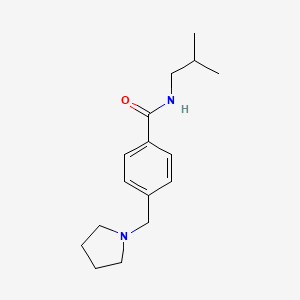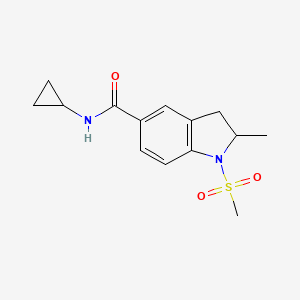
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, also known as IBMP, is a synthetic compound that has been widely studied for its potential effects on the central nervous system. IBMP is a derivative of benzamide and has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Mecanismo De Acción
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide acts as a competitive antagonist at the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of this receptor, N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can reduce the effects of dopamine on the brain, which may have therapeutic benefits for certain neurological disorders.
Biochemical and Physiological Effects
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models, including changes in dopamine release and metabolism, as well as alterations in behavior and motor function. These effects may be related to the compound's ability to modulate dopamine receptor activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its high affinity for dopamine receptors, which allows for precise modulation of dopamine activity in the brain. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, including:
1. Investigating the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine, to better understand its mechanism of action.
2. Examining the potential therapeutic benefits of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in animal models of addiction and other neurological disorders.
3. Developing more selective dopamine receptor antagonists based on the structure of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, which could have improved therapeutic efficacy and reduced off-target effects.
4. Studying the long-term effects of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide on dopamine receptor function and behavior to better understand its safety profile.
Aplicaciones Científicas De Investigación
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been used extensively in scientific research to investigate its potential therapeutic effects on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can modulate dopamine receptor activity, which may have implications for the treatment of these conditions.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)11-17-16(19)15-7-5-14(6-8-15)12-18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLIKUOBDSMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4439090.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4439104.png)

![N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439110.png)
![N,N-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4439112.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4439126.png)
![3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439133.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4439156.png)

![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![4-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439168.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)